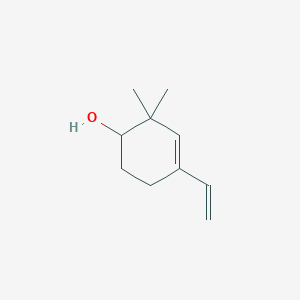
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C10H16O. It is also known by its alternative name, 2,2-dimethyl-4-vinylcyclohex-3-enol . This compound is characterized by a cyclohexene ring with a vinyl group and two methyl groups attached, along with a hydroxyl group.
Métodos De Preparación
The synthesis of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of 2,2-dimethylcyclohexanone with vinyl magnesium bromide, followed by reduction of the resulting intermediate . Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Aplicaciones Científicas De Investigación
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of other cyclohexene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, which can influence its biological activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparación Con Compuestos Similares
4-Ethenyl-2,2-dimethylcyclohex-3-en-1-ol can be compared with similar compounds such as:
4,4-Dimethylcyclohex-2-en-1-ol: This compound lacks the vinyl group, which makes it less reactive in certain chemical reactions.
4-Vinylcyclohexene: This compound lacks the hydroxyl group, which affects its solubility and reactivity.
The presence of both the vinyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propiedades
Número CAS |
185099-79-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-ethenyl-2,2-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-8-5-6-9(11)10(2,3)7-8/h4,7,9,11H,1,5-6H2,2-3H3 |
Clave InChI |
RKILJTNCOQLIKY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(CCC1O)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)

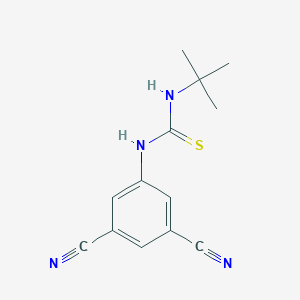
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
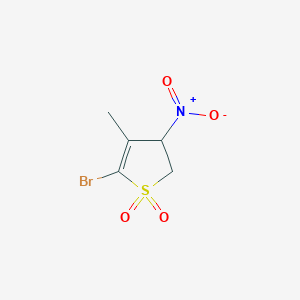
![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)
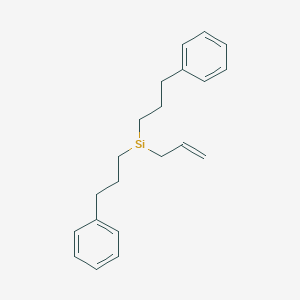
![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
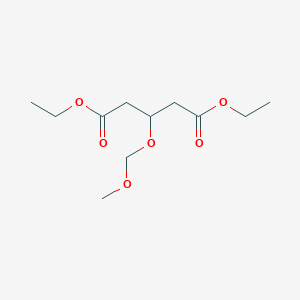
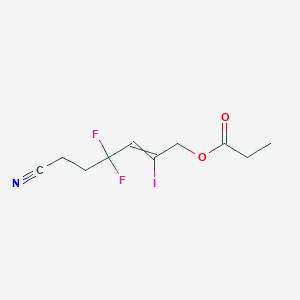
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
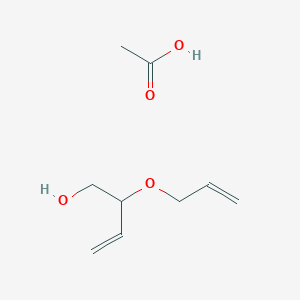
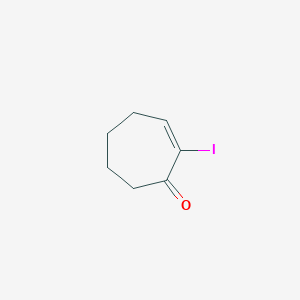
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
